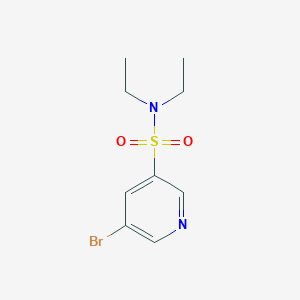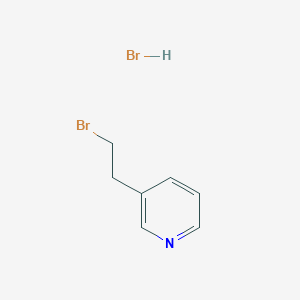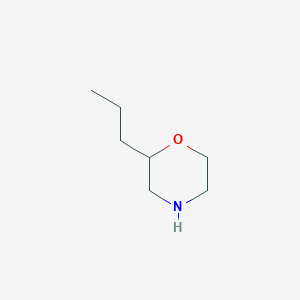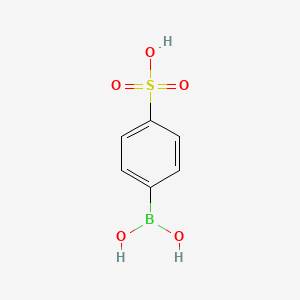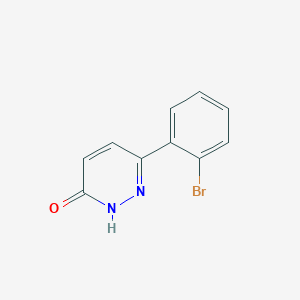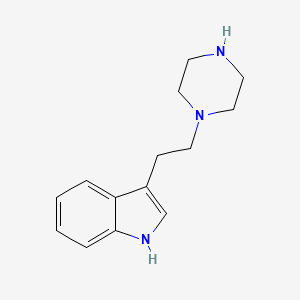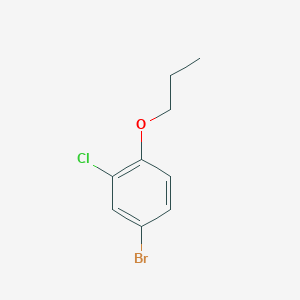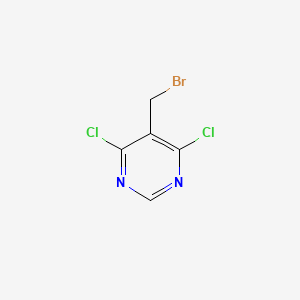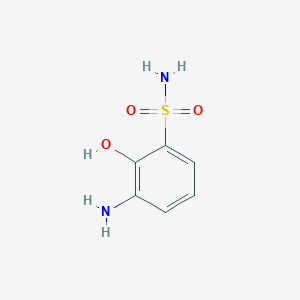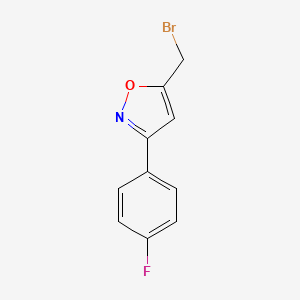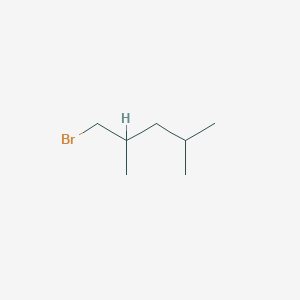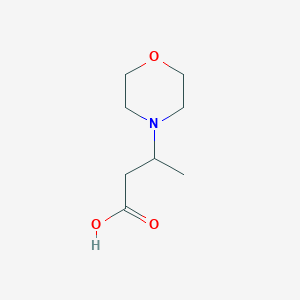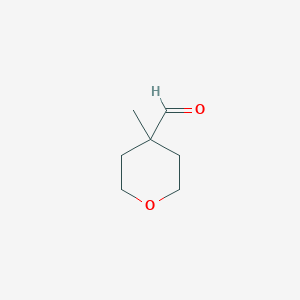
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is represented by the InChI code: 1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 . This indicates that the molecule contains a piperidine ring with a hydroxy (OH) and a methyl (CH3) group at the 4th position, and a tert-butyl ester group attached to the nitrogen of the piperidine ring .Physical And Chemical Properties Analysis
“Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 215.29 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 350.9±27.0 °C at 760 mmHg, and a flash point of 166.0±23.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
In the Field of Medicinal Chemistry
Summary of the Application
“Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been used in the development of a compound that can act as both a β-secretase and an acetylcholinesterase inhibitor . This compound, referred to as the M4 compound, has potential applications in the treatment of Alzheimer’s disease .
Methods of Application
The exact methods of application are not specified in the source. However, the development of such compounds typically involves complex organic synthesis procedures, followed by in vitro testing .
Results or Outcomes
In vitro studies suggested that the M4 compound can prevent the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 .
In the Field of Organic Synthesis
Summary of the Application
“Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
Methods of Application
The Mitsunobu reaction is a common method in organic synthesis for the inversion of stereocenters. It involves the reaction of a compound with a nucleophile and a dehydrating agent .
Results or Outcomes
The exact results or outcomes of this application are not specified in the source. However, the Mitsunobu reaction is a well-established method for the synthesis of a wide range of organic compounds .
In the Field of PROTAC Development
Summary of the Application
“Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) .
Methods of Application
The exact methods of application are not specified in the source. However, the development of PROTACs typically involves complex organic synthesis procedures .
Results or Outcomes
The exact results or outcomes of this application are not specified in the source. However, PROTACs have shown promise in the field of targeted protein degradation .
In the Field of Organic Synthesis
Summary of the Application
“Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been used in the synthesis of various organic compounds .
Methods of Application
The exact methods of application are not specified in the source. However, the synthesis of organic compounds typically involves complex organic synthesis procedures .
Results or Outcomes
The exact results or outcomes of this application are not specified in the source. However, the synthesis of organic compounds is a fundamental aspect of organic chemistry .
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCHJAQBNXPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627891 | |
| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
CAS RN |
406235-30-1 | |
| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BOC-4-METHYL-PIPERIDIN-4-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

